molecular formula C12H11NO2S B157791 N-Phenylbenzenesulfonamide CAS No. 1678-25-7

N-Phenylbenzenesulfonamide

Cat. No.: B157791
CAS No.: 1678-25-7
M. Wt: 233.29 g/mol
InChI Key: XAUGWFWQVYXATQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylbenzenesulfonamide can be synthesized by reacting isothiocyanatobenzene with mafenide hydrochloride. This reaction forms benzenesulfonamide as an intermediate, which then undergoes a cyclization reaction to form the final product. The reaction conditions typically involve the use of solvents such as methanol and require controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, benzenesulfonanilide is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the reaction conditions. The final product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-Phenylbenzenesulfonamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with various biological targets and exhibit a range of biological activities. Its derivatives have shown potent inhibitory activity against enzymes and receptors, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGWFWQVYXATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168371
Record name Benzenesulfonanilide
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Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1678-25-7
Record name N-Phenylbenzenesulfonamide
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Record name Benzenesulfonanilide
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Record name Benzenesulfonanilide
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Record name Benzenesulfonanilide
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Record name N-phenylbenzenesulphonamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Example 2.1 was repeated, using 14.4 mg of cuprous oxide (0.1 mmoles), 117 mg of Chxn-Py-Al (0.4 mmoles), 472 mg of benzenesulphonamide (3 mmoles), 224 μl of iodobenzene (2 mmoles), 1.04 g of caesium carbonate (3.2 mmoles), 600 mg of ground and activated 3 Å molecular sieve and 1.6 ml of DMF.
[Compound]
Name
cuprous oxide
Quantity
14.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
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472 mg
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reactant
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224 μL
Type
reactant
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Name
caesium carbonate
Quantity
1.04 g
Type
reactant
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Name
Quantity
1.6 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The title compound was synthesized by triturating aniline (0.5 g, 5.36 mmol), powdered sodium bicarbonate (0.9 g, 1.07 mmol) and benzene sulfonyl chloride (0.95 g, 5.36 mmol) for 10 min at rt. Then reaction mixture was stirred with water at 60° C. for 30 minutes, filtered, washed with water and dried to gave 17 (0.85 g, 68%). Product was purified by FCC by using eluent as in 15 to give 17 as white flakes (0.79 g), mp: 107-109° C. (lit33A 110° C.); IR (CHCl3) 3256, 1599, 1331, 1162, cm−1; 1H NMR (500 MHz, DMSOD6) δ 6.4 (br, 1H, NH), and 7.04-7.77 (m, 10H, aromatic). HRMS calcd 256.04027 (C12H11NO2S.Na+), found 256.04016.
Quantity
0.5 g
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reactant
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0.9 g
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0.95 g
Type
reactant
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0 (± 1) mol
Type
solvent
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Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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